
N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a member of the pyrrolidine family, which is known for its diverse pharmacological properties. CPP has been extensively studied for its analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain.
Mecanismo De Acción
N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide works by inhibiting the activity of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. By blocking these channels, N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide reduces the excitability of neurons and decreases the transmission of pain signals. Additionally, N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has been shown to modulate the activity of other ion channels, such as calcium and potassium channels, which further contributes to its analgesic effects.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has been shown to have anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide in lab experiments is its potency. N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has been shown to have potent analgesic effects at relatively low doses, which makes it a cost-effective option for researchers. Additionally, N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has a relatively low toxicity profile, which makes it a safe option for use in animal studies. However, one of the limitations of using N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide to animals in a consistent manner.
Direcciones Futuras
There are a number of future directions for research on N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide. One area of research is the development of more potent and selective sodium channel blockers. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide in humans. This will be important for determining the optimal dosing regimen for N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide in clinical trials. Finally, there is a need for more studies on the long-term safety and efficacy of N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide in humans.
Métodos De Síntesis
N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide can be synthesized through a multistep process that involves the condensation of 4-cyanobenzaldehyde and phenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate to produce the pyrrole ring. The final step involves the amidation of the pyrrole ring with an appropriate amine to form N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is the use of N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide as an analgesic. N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has been shown to have potent analgesic effects in animal models of chronic pain. It works by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c19-13-14-8-10-16(11-9-14)20-18(22)21-12-4-7-17(21)15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPDUIXOWVZFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

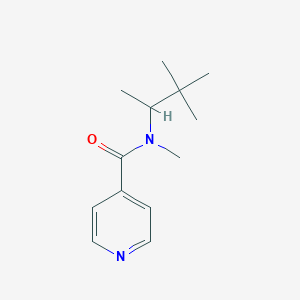

![(4-chloropyridin-2-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7494701.png)
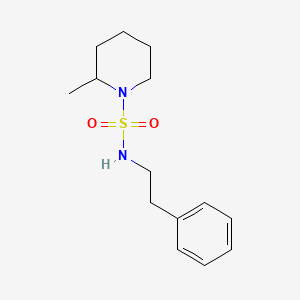
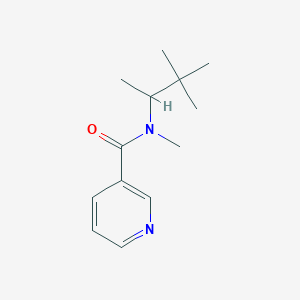
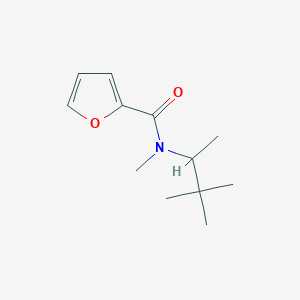
![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)
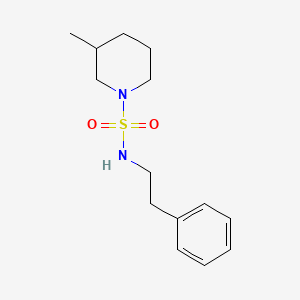
![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)


![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)